Ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Diexo-3-Amino-bicyclo[221]heptane-2-carboxylicacidethylester is a bicyclic compound characterized by its unique structure, which includes a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Formation of the bicyclic framework: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane structure.
Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a suitable leaving group on the bicyclic framework.
Esterification: The carboxylic acid group is esterified using an alcohol, such as ethanol, in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylicacidethylester can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable leaving group.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylicacidethylester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid
- Bicyclo[2.2.1]heptane, 2-methyl-, exo-
- Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, (1R)-
Uniqueness
Diexo-3-Amino-bicyclo[221]heptane-2-carboxylicacidethylester is unique due to its specific substitution pattern and the presence of both an amino group and an ester group on the bicyclic framework
Properties
IUPAC Name |
ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-2-15-10(14)6-4-3-5(7(6)11)9(13)8(4)12/h4-7H,2-3,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEQDMFFQYRCDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(C1N)C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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